4-Hydroxy-4-thiazol-2-yl-cyclohexanone

Description

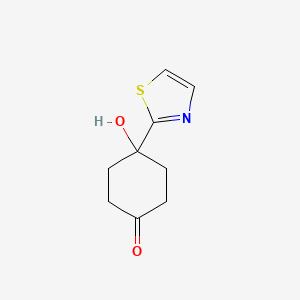

4-Hydroxy-4-thiazol-2-yl-cyclohexanone is a bicyclic organic compound combining a cyclohexanone backbone with a thiazole substituent. Its structure features:

- A hydroxyl group (-OH) and a thiazole ring (a five-membered heterocycle containing sulfur and nitrogen) at the 4-position of the cyclohexanone.

- Potential applications in medicinal chemistry (e.g., as a scaffold for kinase inhibitors or antimicrobial agents) due to the thiazole moiety’s bioactivity .

Properties

Molecular Formula |

C9H11NO2S |

|---|---|

Molecular Weight |

197.26 g/mol |

IUPAC Name |

4-hydroxy-4-(1,3-thiazol-2-yl)cyclohexan-1-one |

InChI |

InChI=1S/C9H11NO2S/c11-7-1-3-9(12,4-2-7)8-10-5-6-13-8/h5-6,12H,1-4H2 |

InChI Key |

APJQOFZMUGLMPD-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(CCC1=O)(C2=NC=CS2)O |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Key Structural and Functional Comparisons

Key Observations

Phenolic analogs (e.g., 4-(4-Hydroxyphenyl)cyclohexanone) may exhibit stronger hydrogen-bonding interactions due to the aromatic -OH group.

Solubility and Reactivity :

- Thiazole-containing compounds often display moderate solubility in polar solvents (e.g., DMSO) but poor aqueous solubility, whereas nitro- or carboxyl-substituted derivatives (e.g., 5-Hydroxy-2-nitrobenzoic acid) are more polar and water-soluble .

Synthetic Utility: Cyclohexanone derivatives with aromatic substituents (e.g., thiazole, phenyl) are common intermediates in drug discovery, whereas alkyl-substituted variants are typically used in materials science.

Recommendations for Further Study

Consult specialized databases (e.g., SciFinder, CAS Content Collection) for synthesis protocols and bioactivity data.

Perform density functional theory (DFT) calculations to compare electronic properties with analogs.

Explore structure-activity relationships (SAR) by synthesizing derivatives with modified substituents.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.